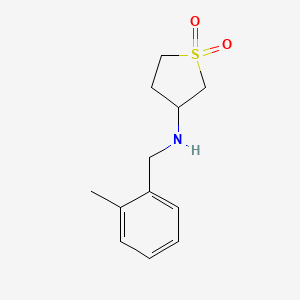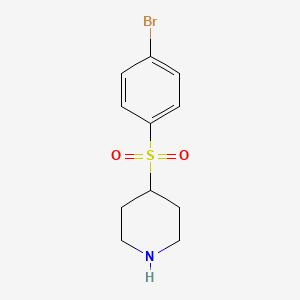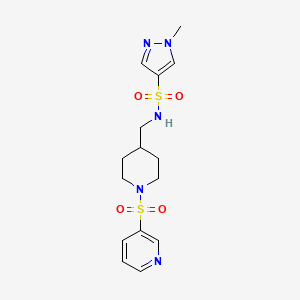
3-((2-Methylbenzyl)amino)tetrahydrothiophene 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-((2-aminoethyl)amino)tetrahydrothiophene 1,1-dioxide dihydrochloride” has a molecular weight of 251.18 . Another related compound, “3-(Methylamino)tetrahydrothiophene 1,1-dioxide”, has a molecular weight of 149.21 . Both of these compounds are solid in physical form .
Molecular Structure Analysis
The molecular structure of “3-((2-aminoethyl)amino)tetrahydrothiophene 1,1-dioxide dihydrochloride” can be represented by the InChI code: 1S/C6H14N2O2S.2ClH/c7-2-3-8-6-1-4-11(9,10)5-6;;/h6,8H,1-5,7H2;2*1H . The InChI code for “3-(Methylamino)tetrahydrothiophene 1,1-dioxide” is 1S/C5H11NO2S/c1-6-5-2-3-9(7,8)4-5/h5-6H,2-4H2,1H3 .Physical and Chemical Properties Analysis
The compound “3-(Methylamino)tetrahydrothiophene 1,1-dioxide” should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Adsorption and Removal Applications
The research on thiophene derivatives, such as the functionalization of graphene oxide with amino and sulfydryl groups derived from thiophene compounds, shows significant improvement in the adsorption capacities for removing pollutants like methylene blue and copper ions from water. The study demonstrates that thiophene modifications enhance the sorption sites and facilitate chelation with heavy metals, thus improving the sorption capacities and offering a potential application for environmental remediation and water treatment (Chen, Zhang, Yang, & Wang, 2016).
Coordination Chemistry and Biological Activities
Research into the coordination chemistry of substituted 2-aminothiazole-based cobalt(II) and silver(I) complexes demonstrates the potential biological applications of thiophene derivatives. These studies show that the ligands' coordination behavior and their secondary interactions may make the molecules biologically important, indicating their potential in establishing supramolecular networks and biological applications, including antimicrobial potency and enzyme inhibition (Khan, Ahmad, Gul, Ullah, Tahir, & Noor, 2019).
Organic Synthesis and Chemical Modifications
The development of a convenient reaction scheme for obtaining 3,4-di(methylene)tetrahydrothiophene-1,2-dioxide from readily available precursors opens up avenues for its use in organic synthesis. The butadiene fragment of the heterocycle has been utilized in a Diels-Alder reaction with maleic acid derivatives, indicating its utility in synthesizing a wide range of compounds. This application showcases the versatility of thiophene derivatives in organic synthesis and chemical modifications (Tashbaev, Krivchikova, & Nasyrov, 1992).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[(2-methylphenyl)methyl]-1,1-dioxothiolan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-10-4-2-3-5-11(10)8-13-12-6-7-16(14,15)9-12/h2-5,12-13H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JORNZJMCIHKUAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[2-(Diphenylmethoxy)ethyl]piperazine](/img/structure/B2783935.png)


![2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2783940.png)
![N-{1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-N,1-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2783941.png)


![methyl 5-((4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate](/img/structure/B2783946.png)
![(2E)-3-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-1-[5-(4-fluorophenyl)furan-2-yl]prop-2-en-1-one](/img/structure/B2783948.png)
![4,7,8-Trimethyl-2-(2-oxopropyl)-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2783949.png)
![5-((4-Chlorophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2783950.png)
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2783954.png)
![6-(3-nitrophenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2783955.png)
![2-(benzylthio)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2783956.png)
